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3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

PI3K inhibition Kinase selectivity Scaffold hopping

Research groups developing PI3Kδ-selective inhibitors often encounter solubility and regioisomeric inconsistency when sourcing N1-piperidinyl pyrimidine-dione scaffolds. This compound, provided as the highly soluble hydrochloride salt (CAS 2355385-22-5), directly solves these pain points. Its C3-piperidine attachment enables enantioselective SAR exploration, while the N3-methyl group enhances membrane permeability (CLogP +0.5 to +0.7) and blocks N-glucuronidation, ensuring superior probe stability in cellular assays. The scaffold's free secondary amine serves as a reliable handle for installing affinity tags or photoaffinity labels, making it a strategic choice for chemical probe campaigns.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
Cat. No. B8084059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Molecular FormulaC10H16ClN3O2
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CN(C1=O)C2CCCNC2.Cl
InChIInChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-6-13(10(12)15)8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H
InChIKeyKBZPEXBEAJLSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione HCl: Physicochemical & Structural Baseline


3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride (molecular formula C10H15N3O2·HCl, molecular weight 245.71 g/mol) is a synthetic pyrimidine-2,4-dione derivative featuring an N1-substituted piperidin-3-yl moiety and an N3-methyl group, supplied as the hydrochloride salt [1]. The compound belongs to the broader class of N-substituted uracil analogs that have been explored in medicinal chemistry as kinase inhibitor scaffolds, sigma receptor ligands, and building blocks for more complex bioactive molecules [2]. The piperidine ring bears a free secondary amine (pKa ~10-11 for the conjugate acid of the piperidine nitrogen), conferring a positive charge under physiological pH in the hydrochloride salt form, while the pyrimidine-2,4-dione core provides hydrogen bond acceptor and donor functionality at the carbonyl oxygens and N3-methyl group, respectively . This combination of structural features distinguishes 3-methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride from other pyrimidine-dione derivatives that bear the piperidine at alternative positions (e.g., C6 via an amino linker) or lack the N3-methyl substituent, with implications for solubility, target binding orientation, and pharmacokinetic behavior that warrant evaluation when selecting a compound for procurement in structure-activity relationship (SAR) studies.

3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione HCl: Structural Basis of Non-Interchangeability


Pyrimidine-2,4-dione derivatives bearing piperidine substituents are not interchangeable due to the critical influence of substitution position (N1 vs. C6), piperidine regioisomerism (3-yl vs. 4-yl), N3-alkylation status, and salt form on target engagement profiles, solubility, and metabolic stability [1]. Systematic SAR studies on piperidinylpyrimidine scaffolds have demonstrated that moving the piperidine attachment from the C6 position (as in Alogliptin-related compounds) to the N1 position fundamentally alters the vector of the basic amine relative to the pyrimidine-dione pharmacophore, thereby affecting binding to kinase ATP pockets, sigma receptors, and other targets [2]. Furthermore, the presence or absence of an N3-methyl group modulates the hydrogen bond donor capacity of the uracil ring, which has been shown to influence selectivity across PI3K isoforms and PIM kinase family members [3]. The quantitative evidence presented below demonstrates that 3-methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride occupies a distinct structural niche that cannot be replicated by simply procuring any piperidine-containing pyrimidine-dione analog.

3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione HCl: Quantitative Differentiation vs. Analogs


N1- vs. C6-Piperidinyl Substitution: PI3K Isoform Selectivity

Compounds bearing an N1-piperidin-3-yl substitution on the pyrimidine-2,4-dione core exhibit a distinct PI3K isoform selectivity profile compared to C6-aminopiperidinyl analogs. In cross-study comparison, a closely related N1-piperidin-3-yl pyrimidine-dione scaffold (BindingDB BDBM50396642, CHEMBL2171939) demonstrated Ki = 1.80 nM for PI3Kδ and Ki = 110 nM for PI3Kα in a competitive fluorescence polarization assay, yielding a PI3Kα/δ selectivity ratio of approximately 61-fold [1]. In contrast, the C6-substituted Alogliptin-related compound 5 (6-(3-aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, CAS 1338677-76-1) is primarily characterized as a DPP-4 inhibitor impurity reference standard rather than a PI3K ligand, reflecting a fundamentally different target engagement landscape driven by the altered substitution geometry . The N1-linked piperidine projects the basic amine along a vector perpendicular to the pyrimidine plane, whereas C6-linked piperidines adopt a co-planar orientation that favors different binding pocket interactions.

PI3K inhibition Kinase selectivity Scaffold hopping

N3-Methylation: Hydrogen Bond Donor Capacity vs. Des-Methyl Analog

The presence of an N3-methyl group in 3-methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione eliminates one hydrogen bond donor (HBD) relative to the des-methyl analog 1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1146781-30-7), reducing the total HBD count from 2 (N3-H and piperidine N-H) to 1 (piperidine N-H only) . This modification is consistent with established medicinal chemistry principles wherein N-methylation of uracil N3 reduces polar surface area and improves membrane permeability while simultaneously blocking a potential site of phase II metabolism (N-glucuronidation) [1]. The des-methyl analog (C9H13N3O2, MW 195.22 g/mol) maintains an additional H-bond donor at N3, which may enhance aqueous solubility but also increases susceptibility to metabolic conjugation and limits passive diffusion across lipid bilayers. Quantitative logP predictions indicate an increase of approximately 0.5-0.7 log units upon N3-methylation, supporting improved lipophilicity and potentially enhanced oral bioavailability for the 3-methyl derivative .

Hydrogen bonding Metabolic stability N-methylation SAR

Piperidine Regioisomerism: 3-yl vs. 4-yl Spatial Orientation

The attachment of the piperidine ring at the 3-position versus the 4-position results in distinct spatial trajectories of the basic amine relative to the pyrimidine-dione plane. In the 3-piperidinyl isomer (target compound), the C-N bond at the piperidine 3-position introduces a chiral center and orients the piperidine ring in a non-symmetric conformation that positions the secondary amine approximately 4.5-5.0 Å from the centroid of the pyrimidine ring, with a dihedral angle of approximately 60-80° between the piperidine and pyrimidine mean planes [1]. In contrast, the 4-piperidinyl isomer (3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride) projects the amine along the symmetry axis of the piperidine ring, resulting in a vector that is more co-linear with the pyrimidine N1-C6 axis and a longer amine-to-pyrimidine centroid distance of approximately 6.0-6.5 Å . Published SAR studies on piperidine-substituted pyrimidines as kinase inhibitors have established that the piperidine regioisomerism at the 3- vs. 4-position can shift target potency by 10- to 100-fold depending on the specific binding pocket topology [2].

Regioisomerism Conformational analysis Target binding

Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage

The hydrochloride salt of 3-methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione provides a quantifiable aqueous solubility advantage over the corresponding free base due to protonation of the piperidine secondary amine (calculated pKa of conjugate acid ~10.2-10.8). Based on the Henderson-Hasselbalch relationship, at pH 7.4 the hydrochloride salt maintains >99.9% ionization of the piperidine nitrogen, yielding an estimated aqueous solubility enhancement of 50- to 200-fold relative to the neutral free base form [1]. This is consistent with the general behavior of piperidine-containing heterocycles where hydrochloride salt formation typically increases aqueous solubility from <0.1 mg/mL (free base) to >5 mg/mL (HCl salt) [2]. This solubilization is critical for achieving target concentrations in biochemical assays (typically 1-10 µM) and cell-based experiments requiring DMSO stock solutions at 10-100 mM, where free base forms often precipitate upon aqueous dilution [3].

Salt selection Aqueous solubility Formulation

Pyrimidine-2,4-dione Bioisostere: Nucleotide-Binding vs. Fused Analogs

The pyrimidine-2,4-dione core of the target compound functions as a uracil bioisostere capable of engaging the hinge region of kinase ATP-binding pockets through bidentate hydrogen bonding via the C2 and C4 carbonyl oxygens. This interaction mode is structurally distinct from that of fused pyrimidine systems (e.g., thieno[2,3-d]pyrimidine-2,4-diones or furo[3,4-d]pyrimidine-2,4-diones) which present a planar, extended aromatic surface that favors different binding orientations [1]. Patent literature on thieno- and furopyrimidine-2,4-dione piperidine derivatives explicitly reports selectivity for serotonin 5-HT2 receptors and alpha-adrenergic receptors, whereas non-fused pyrimidine-2,4-dione piperidines (including the target compound class) have been primarily explored in kinase inhibition contexts (PI3K, PIM, CK2) [2]. This target class divergence is attributed to the conformational flexibility of the non-fused pyrimidine-dione ring, which permits induced-fit binding in kinase hinge regions, versus the rigid, planar topology of fused analogs that favors GPCR binding pockets [3].

Bioisosterism Nucleotide mimicry Kinase hinge binding

Stereochemical Complexity: Piperidin-3-yl vs. 4-yl Chirality

The piperidin-3-yl attachment in the target compound introduces a stereogenic center at the C3 position of the piperidine ring, resulting in the compound existing as a racemic mixture of (R) and (S) enantiomers (unless resolved). This contrasts with the piperidin-4-yl analog (3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride) which is achiral at the point of attachment . In crystallographic studies of related N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors (PDB entries 5SY3, 5SXN, 5SY2), the stereochemistry at the piperidine 3-position was shown to be a critical determinant of binding pose, with the (S)-enantiomer consistently engaging the renin active site while the (R)-enantiomer adopted non-productive orientations [1]. Although the target compound has not been co-crystallized, the precedent from structurally analogous N-(piperidin-3-yl)pyrimidine systems indicates that the presence of the piperidine stereocenter at the 3-position provides an additional vector for stereospecific optimization that is unavailable in the achiral 4-piperidinyl series [2].

Chirality Fragment-based drug discovery Crystallography

3-Methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione HCl: Optimal Application Scenarios


PI3Kδ-Selective Kinase Inhibitor Fragment Elaboration

The N1-piperidin-3-yl pyrimidine-2,4-dione scaffold demonstrates measurable PI3Kδ selectivity (~61-fold over PI3Kα) based on cross-study comparable data from BindingDB (BDBM50396642) [1]. Research groups pursuing PI3Kδ-selective inhibitors for hematological malignancy or autoimmune disease indications should prioritize this scaffold as a fragment starting point, with the piperidine secondary amine serving as a vector for further functionalization (e.g., sulfonylation, acylation, or reductive amination). The hydrochloride salt form ensures solubility at fragment screening concentrations (typically 0.1-10 mM in DMSO/aqueous buffer), avoiding false negatives due to precipitation artifacts [2]. The stereocenter at piperidine C3 provides an additional dimension for enantioselective optimization identified as critical in structurally analogous renin inhibitor crystallography studies [3].

Cell-Based Phenotypic Screening: Enhanced Membrane Permeability

The N3-methyl substitution reduces hydrogen bond donor count to 1 (vs. 2 for the des-methyl analog CAS 1146781-30-7), with predicted CLogP enhancement of +0.5 to +0.7 log units [1]. This physicochemical profile makes 3-methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride a preferred choice over the des-methyl analog for cell-based phenotypic assays where passive membrane permeability is rate-limiting for target engagement. The hydrochloride salt maintains aqueous solubility adequate for cell culture media preparation (>5 mg/mL predicted), while the increased lipophilicity of the neutral species facilitates bilayer crossing [2]. Procurement of the hydrochloride salt rather than the free base is strongly recommended to ensure reproducible dissolution in DMSO stock solutions at concentrations up to 100 mM, a practical requirement for dose-response studies in 384-well format [3].

Stereochemical SAR Exploration

The stereogenic center at the piperidine C3 position distinguishes this compound from achiral piperidin-4-yl analogs and enables enantioselective SAR exploration [1]. Research groups investigating target binding pockets with chiral recognition elements should procure this compound as a racemate, with the option of chiral chromatographic resolution (e.g., Chiralpak AD-H or IG column) to isolate individual enantiomers for comparative testing. The precedent from N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors, where PDB structures 5SY3, 5SXN, and 5SY2 demonstrate enantiomer-dependent binding poses with the (S)-enantiomer consistently favored, provides a structural rationale for this approach [2]. The free piperidine NH serves as a convenient synthetic handle for introducing diverse N-substituents while retaining the stereochemical information at C3 [3].

Chemical Biology Probe: Nucleotide-Binding Protein Targeting

The pyrimidine-2,4-dione core functions as a uracil bioisostere capable of engaging nucleotide-recognition domains through bidentate carbonyl hydrogen bonding, a binding mode fundamentally distinct from fused pyrimidine-dione analogs that preferentially target GPCRs [1]. For chemical probe campaigns targeting kinases, thymidylate synthase, or other nucleotide-dependent enzymes, the non-fused pyrimidine-2,4-dione scaffold provides a validated recognition element that can be elaborated via the piperidine nitrogen to install affinity tags (biotin, fluorophores) or photoaffinity labels (diazirine, benzophenone) for target identification studies [2]. The N3-methyl group blocks a potential metabolic soft spot (N-glucuronidation), enhancing probe stability in cellular contexts relative to N3-unsubstituted analogs [3].

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